4-Dodecanol

Übersicht

Beschreibung

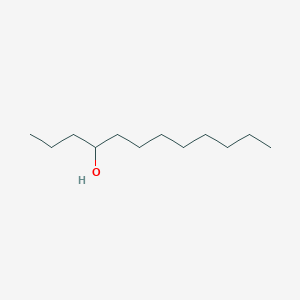

4-Dodecanol, also known as dodecan-4-ol, is a long-chain fatty alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.34 g/mol . It is a colorless, oily liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether . This compound is commonly used in the production of surfactants, lubricants, and as an intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Dodecanol can be synthesized through the reduction of dodecanoic acid (lauric acid) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents, under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of dodecanal (lauryl aldehyde) in the presence of a catalyst such as palladium on carbon (Pd/C) or nickel. This process is carried out under high pressure and temperature to achieve efficient conversion .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Dodecanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to dodecanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: It can be reduced to dodecane using strong reducing agents.

Substitution: It can undergo nucleophilic substitution reactions to form ethers and esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products:

Oxidation: Dodecanoic acid.

Reduction: Dodecane.

Substitution: Various ethers and esters depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

4-Dodecanol is a straight-chain fatty alcohol with the chemical formula . It is produced through several methods, including the reduction of dodecanoic acid and the hydrogenation of dodecane. Its properties as a surfactant and emulsifier make it valuable in various formulations.

Industrial Applications

This compound is utilized in several industrial applications:

- Surfactants : It serves as a precursor for the synthesis of surfactants such as sodium dodecyl sulfate (SDS), widely used in detergents and personal care products .

- Pharmaceuticals : Dodecanol is involved in drug formulation as a solubilizing agent and stabilizer .

- Cosmetics : Its emollient properties make it suitable for use in lotions, creams, and other personal care products .

- Biocides : It is used in the production of disinfectants and pest control products .

Insecticidal Properties

Recent studies have demonstrated that this compound exhibits insecticidal properties. Research involving the entomopathogenic fungus Conidiobolus coronatus showed that dodecanol affects insect defense systems by altering cuticular lipid composition and immune responses. This study highlighted significant changes in free fatty acid profiles in susceptible insects like Galleria mellonella when treated with dodecanol .

Metabolic Engineering

In metabolic engineering, this compound has been produced from glucose using engineered strains of Escherichia coli. Two Design-Build-Test-Learn (DBTL) cycles optimized the production process, resulting in increased yields. The first cycle identified key genetic modifications that enhanced dodecanol production, while machine learning algorithms were employed to further refine strain performance .

Quorum Sensing Studies

Dodecanol has also been studied for its role in quorum sensing among microbial populations. It modulates hyphal development in Candida albicans through interactions with signaling pathways, suggesting potential applications in controlling fungal growth .

Case Studies

Environmental Impact and Safety

The environmental impact of this compound has been assessed through various studies. It is generally recognized as safe when used in food applications at low concentrations (e.g., found in non-alcoholic beverages and confectionery) and has low toxicity levels for vertebrates . However, its effects on aquatic life and biodegradability are areas requiring further research.

Wirkmechanismus

The mechanism of action of 4-Dodecanol involves its interaction with lipid bilayers and proteins. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. In microbial systems, it disrupts membrane integrity, leading to cell lysis . The compound also interacts with enzymes and receptors, influencing their activity and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

4-Dodecanol can be compared with other long-chain fatty alcohols such as:

1-Dodecanol: Similar in structure but differs in the position of the hydroxyl group.

Hexadecanol (Cetyl Alcohol): A longer chain alcohol used in cosmetics and pharmaceuticals for its emollient properties.

Octadecanol (Stearyl Alcohol): Another long-chain alcohol used in personal care products and as a thickening agent.

Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific surfactant and emulsifying properties .

Biologische Aktivität

4-Dodecanol, also known as 1-dodecanol or lauryl alcohol, is a long-chain fatty alcohol with significant biological activity. It is primarily recognized for its antibacterial properties, potential use in pest control, and effects on cellular processes. This article explores the biological activity of this compound through various studies and findings, including its antibacterial effects, insecticidal properties, and impact on cellular mechanisms.

Antibacterial Properties

This compound exhibits notable antibacterial activity against various pathogens. Studies have demonstrated that it is particularly effective against Staphylococcus aureus and other Gram-positive bacteria. In one study, 1-dodecanol and 1-tridecanol showed the highest antibacterial activity among long-chain fatty alcohols tested, significantly reducing viable cell counts within hours of exposure .

Table 1: Antibacterial Activity of Long-Chain Fatty Alcohols

| Compound | Bacterial Strain | Viable Cell Count Reduction (cfu/mL) | Time (hours) |

|---|---|---|---|

| 1-Dodecanol | Staphylococcus aureus | <10 | 24 |

| 1-Tridecanol | Staphylococcus aureus | <10 | 24 |

| 1-Decanol | Staphylococcus aureus | <10 | 2 |

| 1-Nonanol | Staphylococcus aureus | <10 | 4 |

Insecticidal Activity

Research has highlighted the insecticidal properties of this compound, particularly against triatomine species such as Rhodnius prolixus and Triatoma infestans . A study indicated that topical application of 1-dodecanol was significantly more toxic to recently hatched nymphs compared to older nymphs, with LD50 values comparable to those of established insecticides like deltamethrin .

Table 2: Toxicity of this compound Against Triatomine Nymphs

| Insect Species | Development Stage | LD50 (mg/kg) |

|---|---|---|

| Rhodnius prolixus | Recently hatched nymphs | Similar to deltamethrin |

| Triatoma infestans | Recently hatched nymphs | Similar to deltamethrin |

The mechanisms by which this compound exerts its biological effects are multifaceted. Its action against bacteria is believed to involve disruption of cell membrane integrity without causing membrane damage directly . In the context of insecticidal activity, it appears that dodecanol interacts with the cuticle of insects, affecting their defense systems and potentially leading to increased susceptibility to pathogens .

Case Studies

- Antibacterial Efficacy : A study conducted on the efficacy of long-chain fatty alcohols against bacterial strains demonstrated that exposure to dodecanol led to a rapid decline in bacterial viability, underscoring its potential as a natural antibacterial agent in food preservation and hygiene products .

- Insect Defense Mechanism Disruption : Research investigating the effects of dodecanol on insect hemocytes revealed significant morphological changes and cell disintegration after treatment. This suggests that dodecanol could be utilized as a biocontrol agent for pest management due to its selective toxicity towards insects while being safe for vertebrates .

Eigenschaften

IUPAC Name |

dodecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSIAHIBHSEKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201030175 | |

| Record name | Dodecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10203-32-4 | |

| Record name | 4-Dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dodecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Dodecanol contribute to the selective separation of cesium from high-level liquid waste?

A: this compound acts as a molecule modifier in conjunction with calix[4]arene, forming a selective adsorbent for cesium ions. [, ] This adsorbent, often immobilized on a macroporous silica support, exhibits a strong affinity for cesium, facilitating its separation from high-level liquid waste generated during nuclear processes. The presence of this compound enhances the adsorption properties and selectivity of the material for cesium.

Q2: What are the implications of this compound's radiolytic degradation products in nuclear waste treatment?

A: The radiolysis of this compound in the PUREX process generates various byproducts that pose challenges for nuclear waste treatment. [, ] These degradation products, including alcohols and nitro compounds, can interfere with the extraction efficiency and selectivity of the process. Furthermore, their presence necessitates additional separation and purification steps to manage the chemical complexity of the nuclear waste. Understanding the formation and behavior of these radiolysis products is crucial for developing effective waste treatment strategies and ensuring the safe and efficient operation of nuclear facilities.

Q3: Can this compound be identified using Gas Chromatography-Mass Spectrometry (GC-MS)?

A: Yes, this compound is detectable and identifiable via GC-MS. This technique is valuable for analyzing complex mixtures, such as those found in radiolyzed PUREX solvent or natural product extracts. [, ] The distinct fragmentation pattern of this compound during mass spectrometry, combined with its characteristic retention time in gas chromatography, allows for its identification and quantification even in the presence of other compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.